molecular formula C11H16N2O2 B1221568 Ethyl 3-phenethylcarbazate CAS No. 69353-19-1

Ethyl 3-phenethylcarbazate

Katalognummer: B1221568
CAS-Nummer: 69353-19-1
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: ZJJMOWHVKZSEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-phenethylcarbazate is a carbazate derivative characterized by a phenethyl group attached to the carbazate backbone. Carbazates are nitrogen-containing compounds formed by the reaction of hydrazine with carbonyl groups.

Eigenschaften

CAS-Nummer

69353-19-1

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

ethyl N-(2-phenylethylamino)carbamate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-12-9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14)

InChI-Schlüssel

ZJJMOWHVKZSEQU-UHFFFAOYSA-N

SMILES

CCOC(=O)NNCCC1=CC=CC=C1

Kanonische SMILES

CCOC(=O)NNCCC1=CC=CC=C1

Andere CAS-Nummern

69353-19-1

Synonyme

N(2)-ECP
N(2)-ethoxycarbonylphenelzine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Substituent Effects: The phenethyl group in ethyl 3-phenethylcarbazate introduces a bulky, hydrophobic moiety compared to the benzylidene or hydroxybenzylidene groups in analogs. This likely reduces solubility in polar solvents like ethanol or ethyl acetate, as seen in retention factor studies for related compounds (Table 3, ).
  • Synthesis Efficiency : Electron-donating groups (e.g., ethoxy) may slightly reduce reaction yields due to steric hindrance or electronic effects .

Physicochemical Properties

While direct data for ethyl 3-phenethylcarbazate are unavailable, comparisons can be drawn from similar compounds:

Compound Molecular Weight (g/mol) Solubility (Ethyl Acetate) Key Functional Groups
Ethyl 3-nitrobenzoate 195.18 High Nitro, ester
Ethyl 3-methylbenzoate 164.20 Moderate Methyl, ester
Ethyl 3-benzylidenecarbazate ~221.25 (estimated) Low Benzylidene, carbazate

Insights :

  • Carbazate derivatives generally exhibit lower solubility in non-polar solvents compared to simple esters due to hydrogen bonding from NH groups.
  • The phenethyl group in ethyl 3-phenethylcarbazate may further reduce solubility compared to benzylidene analogs.

Spectral Data

1H-NMR spectra of carbazate derivatives typically show:

  • Peaks at δ 3.4–4.3 ppm (CH2 and NH2 groups) .
  • Aromatic protons in δ 7.5–8.2 ppm .
  • NH protons near δ 13.0 ppm in triazole-containing analogs .

Ethyl 3-phenethylcarbazate is expected to display similar peaks, with additional signals from the phenethyl chain (e.g., δ 1.2–1.4 ppm for CH3 and δ 2.5–2.8 ppm for CH2 in the phenethyl group).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-phenethylcarbazate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Ethyl 3-phenethylcarbazate is typically synthesized via carbazate formation, involving hydrazine derivatives and ester precursors. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysis : Acid or base catalysts (e.g., K₂CO₃) improve reaction rates and yields .
  • Temperature Control : Maintaining temperatures between 50–80°C minimizes side reactions while ensuring completion .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 3-phenethylcarbazate, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 7.2–7.4 ppm (aromatic protons) .
  • ¹³C NMR : Peaks at ~170 ppm (carbamate carbonyl) and ~60 ppm (ester oxygenated carbons) confirm the structure .
  • IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O) are diagnostic .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups) validate molecular weight .

Q. What are the known stability profiles of Ethyl 3-phenethylcarbazate under various storage conditions, and how should samples be handled to prevent degradation?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent thermal/photo-degradation .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents and inert atmospheres during handling .
  • Long-Term Storage : Lyophilization or storage under nitrogen in desiccators (humidity <30%) preserves integrity for >12 months .

Advanced Research Questions

Q. How can computational chemistry methods like Density Functional Theory (DFT) be applied to predict the reactivity or stability of Ethyl 3-phenethylcarbazate?

  • Methodological Answer :

  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying nucleophilic/electrophilic sites .
  • Hydrogen Bonding Analysis : Molecular dynamics simulations reveal intra/intermolecular H-bonding networks affecting solubility and crystal packing .
  • Thermodynamic Stability : Gibbs free energy (ΔG) calculations predict decomposition pathways under varying pH and temperature .

Q. How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

  • Methodological Answer :

  • Error Source Identification : Compare experimental conditions (e.g., solvent polarity, concentration) with computational assumptions (e.g., gas-phase vs. solution-phase DFT) .
  • Validation Techniques :
  • Cross-validate NMR/IR data with X-ray crystallography (e.g., CCDC deposition for bond-length verification) .
  • Use high-resolution mass spectrometry (HRMS) to resolve ambiguous molecular ion peaks .
  • Statistical Analysis : Apply multivariate regression to quantify parameter sensitivity (e.g., temperature vs. yield) and identify outliers .

Q. What strategies can be employed to elucidate the structure-activity relationships (SAR) of Ethyl 3-phenethylcarbazate derivatives in pharmacological studies?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified aryl/ethyl groups and test bioactivity (e.g., enzyme inhibition assays) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with activity .
  • Crystallographic Analysis : Compare X-ray structures of active vs. inactive derivatives to identify critical bonding motifs (e.g., hydrogen bonds with target proteins) .

Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, spectral data, and computational parameters (e.g., DFT functional/basis set) .
  • Figures : Use Arrhenius plots for thermal degradation studies or Hirshfeld surfaces for crystallographic analysis .
  • Statistical Reporting : Provide p-values, confidence intervals, and R² values for regression models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.